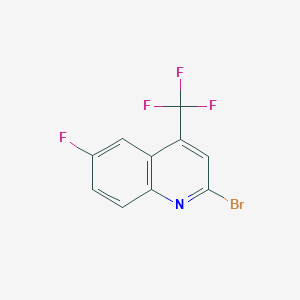

2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-fluoro-4-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrF4N/c11-9-4-7(10(13,14)15)6-3-5(12)1-2-8(6)16-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJYXAAALOPGOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454797 | |

| Record name | 2-bromo-6-fluoro-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596845-30-6 | |

| Record name | 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596845-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-6-fluoro-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step sequence starting from commercially available precursors, focusing on the construction of the quinoline core followed by strategic functional group manipulations. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound can be strategically approached through a three-step process. The core of this strategy lies in the initial construction of a functionalized quinoline ring system, which is then subsequently modified to introduce the desired bromine substituent at the 2-position.

The proposed synthetic pathway is as follows:

-

Step 1: Conrad-Limpach Synthesis of 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one from 4-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate.

-

Step 2: Chlorination of the resulting quinolinone to yield 2-chloro-6-fluoro-4-(trifluoromethyl)quinoline.

-

Step 3: Halogen Exchange Reaction to convert the 2-chloro intermediate into the final product, this compound.

This approach leverages well-established reactions in heterocyclic chemistry, ensuring a reliable and adaptable synthesis.

Reaction Pathway

The overall synthetic transformation is depicted in the following diagram:

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one

This step involves the acid-catalyzed condensation of 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate, followed by a thermal cyclization to form the quinolinone ring system.

Materials:

-

4-Fluoroaniline

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of 4-fluoroaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) is prepared.

-

Polyphosphoric acid (PPA) is added as a catalyst and solvent.

-

The reaction mixture is heated to 120-140°C and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice water with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration and washed with cold water.

-

The crude product is neutralized with a saturated sodium bicarbonate solution.

-

The solid is then dissolved in ethyl acetate, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one, which can be further purified by recrystallization from ethanol.

Step 2: Synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline

The hydroxyl group of the quinolinone is converted to a chloro group using phosphorus oxychloride.

Materials:

-

6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Dichloromethane (DCM)

-

Ice water

-

Saturated sodium bicarbonate solution

Procedure:

-

To a flask containing 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one (1.0 eq), phosphorus oxychloride (POCl₃, 3.0-5.0 eq) is added, followed by a catalytic amount of DMF.

-

The mixture is heated to reflux (approximately 110°C) and stirred for 2-4 hours. The reaction is monitored by TLC.

-

After completion, the excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is cooled in an ice bath and then carefully quenched by the slow addition of ice water.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated to give the crude 2-chloro-6-fluoro-4-(trifluoromethyl)quinoline, which can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is a halogen exchange reaction to replace the 2-chloro substituent with a bromo group.

Materials:

-

2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline

-

Phosphorus tribromide (PBr₃) or another suitable brominating agent (e.g., HBr in acetic acid)

-

A high-boiling point solvent (e.g., o-xylene)

Procedure:

-

In a reaction vessel, 2-chloro-6-fluoro-4-(trifluoromethyl)quinoline (1.0 eq) is dissolved in a high-boiling point solvent such as o-xylene.

-

Phosphorus tribromide (PBr₃, 1.5-2.0 eq) is added to the solution.

-

The reaction mixture is heated to reflux for 6-12 hours, with monitoring by TLC or GC-MS.

-

After the reaction is complete, the mixture is cooled to room temperature and slowly poured into ice water.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected yields and purity for each step of the synthesis, based on literature for analogous reactions.

| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |

| 1 | Conrad-Limpach Synthesis | 4-Fluoroaniline | 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | 70-85 | >95 (after recryst.) |

| 2 | Chlorination | 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | 2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline | 80-90 | >98 (after chrom.) |

| 3 | Halogen Exchange | 2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline | This compound | 60-75 | >98 (after chrom.) |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a single synthetic step, from reaction setup to product purification and analysis.

Pfitzinger reaction for 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline synthesis

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline via a Modified Pfitzinger Reaction Pathway

This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, a halogenated and trifluoromethylated quinoline derivative of interest in medicinal chemistry and drug development. The synthesis leverages a modified Pfitzinger reaction to construct the core quinoline scaffold, followed by a decarboxylative bromination to install the bromide at the 2-position. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a two-step process. The initial step involves a Pfitzinger-type condensation reaction between 5-fluoroisatin and a trifluoromethyl β-ketoester to yield the key intermediate, 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid. The subsequent step is a decarboxylative bromination reaction to afford the final product.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic steps, based on analogous reactions reported in the literature.

Table 1: Reaction Parameters for the Synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (Pfitzinger-type Reaction)

| Parameter | Value | Reference |

| Reactants | 5-Fluoroisatin, Ethyl 4,4,4-trifluoroacetoacetate | General Pfitzinger reaction principles[1][2] |

| Base | Potassium Hydroxide (KOH) | [3] |

| Solvent | Ethanol/Water | [3] |

| Temperature | Reflux (approx. 80-90 °C) | [3] |

| Reaction Time | 12-24 hours | [3] |

| Yield | 60-75% (estimated) | Based on similar reactions |

Table 2: Reaction Parameters for the Synthesis of this compound (Decarboxylative Bromination)

| Parameter | Value | Reference |

| Reactant | 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid | - |

| Brominating Agent | N-Bromosuccinimide (NBS) | [4] |

| Solvent | Acetonitrile/Water | [4] |

| Temperature | Room Temperature to mild heating | [4] |

| Reaction Time | 1-4 hours | [4] |

| Yield | 70-85% (estimated) | [4] |

Experimental Protocols

The following are detailed experimental protocols for the proposed two-step synthesis.

Synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (Intermediate)

This procedure is based on a modified Pfitzinger reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (2.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Addition of Isatin: To the basic solution, add 5-fluoroisatin (1.0 eq.) and stir the mixture at room temperature for 1 hour. The color of the solution may change, indicating the opening of the isatin ring.[3]

-

Addition of Ketoester: Slowly add ethyl 4,4,4-trifluoroacetoacetate (1.2 eq.) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidification: Acidify the aqueous solution with a suitable acid (e.g., dilute HCl or acetic acid) to a pH of approximately 4-5 to precipitate the carboxylic acid product.[5]

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound (Final Product)

This procedure describes a decarboxylative bromination.

-

Reaction Setup: In a suitable reaction flask, dissolve 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (1.0 eq.) in a mixture of acetonitrile and water.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1-1.5 eq.) to the solution in portions at room temperature.[4]

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction for the evolution of CO2 and the consumption of the starting material by TLC.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide outlines a feasible synthetic route for this compound, commencing with a modified Pfitzinger reaction to form the quinoline core, followed by a decarboxylative bromination. The provided protocols and data, based on established chemical literature, offer a solid foundation for the laboratory synthesis of this and structurally related compounds. Researchers should note that the reaction conditions may require optimization for specific substrates and scales.

References

Technical Guide: Skraup Synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed Skraup synthesis route for 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline. Due to the absence of a directly published protocol for this specific molecule, this guide outlines a plausible and scientifically grounded pathway based on the well-established principles of the Skraup reaction and documented syntheses of structurally related compounds.

Introduction

Quinolines are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and agrochemicals. The presence of bromine, fluorine, and a trifluoromethyl group in this compound suggests its potential as a valuable building block in the development of novel pharmaceuticals and functional materials. The Skraup synthesis, a classic and versatile method for quinoline formation, offers a viable, albeit challenging, approach to this target molecule. This guide details the proposed synthetic strategy, experimental protocols, and underlying reaction mechanisms.

Proposed Synthetic Pathway

The synthesis of this compound via the Skraup reaction necessitates a suitable aniline precursor. Based on the substitution pattern of the target molecule, 3-Amino-5-bromobenzotrifluoride is the logical starting material. This aniline derivative can be prepared from 3-Bromo-5-nitrobenzotrifluoride through reduction. The overall proposed synthetic route is a two-step process:

-

Reduction of 3-Bromo-5-nitrobenzotrifluoride to synthesize the key intermediate, 3-Amino-5-bromobenzotrifluoride.

-

Skraup Synthesis using 3-Amino-5-bromobenzotrifluoride, glycerol, an acid catalyst, and an oxidizing agent to yield the final product.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-bromobenzotrifluoride

-

Reaction: Reduction of 3-Bromo-5-nitrobenzotrifluoride.

-

Methodology: A common and effective method for this transformation is the reduction of the nitro group using iron powder in the presence of an acid, such as hydrochloric acid.

-

To a stirred suspension of iron powder (3.0 eq) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 75-80 °C).

-

Add a solution of 3-Bromo-5-nitrobenzotrifluoride (1.0 eq) in ethanol dropwise to the refluxing mixture.

-

After the addition is complete, maintain the reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-Amino-5-bromobenzotrifluoride. The crude product can be purified by column chromatography if necessary.

-

Step 2: Skraup Synthesis of this compound

-

Reaction: Cyclization of 3-Amino-5-bromobenzotrifluoride with glycerol.

-

Methodology: The presence of multiple electron-withdrawing groups on the aniline ring (Br, CF3) is expected to deactivate it towards electrophilic substitution, thus requiring forcing reaction conditions. Microwave-assisted heating is a potential strategy to improve yields and reduce reaction times.[1]

-

In a microwave-safe reaction vessel, combine 3-Amino-5-bromobenzotrifluoride (1.0 eq), glycerol (3.0-4.0 eq), and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene, 1.2 eq).

-

Carefully add concentrated sulfuric acid (4.0-5.0 eq) to the mixture with cooling.

-

If the reaction is to be performed conventionally, the addition of ferrous sulfate is recommended to moderate the reaction.[2]

-

Seal the vessel and heat the mixture in a microwave reactor to 180-200 °C for a specified duration (e.g., 30-60 minutes). Optimization of time and temperature will be necessary.

-

After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

-

Perform a steam distillation to isolate the crude product.

-

Extract the distillate with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

-

Quantitative Data Summary

The following table summarizes the proposed reaction conditions and expected outcomes based on analogous syntheses. Actual values may vary and require optimization.

| Parameter | Step 1: Reduction | Step 2: Skraup Synthesis |

| Starting Material | 3-Bromo-5-nitrobenzotrifluoride | 3-Amino-5-bromobenzotrifluoride |

| Key Reagents | Fe, HCl, Ethanol/Water | Glycerol, H2SO4, Oxidizing Agent |

| Temperature | 75-80 °C | 180-200 °C (Microwave) |

| Reaction Time | 2-4 hours | 30-60 minutes |

| Projected Yield | 80-90% | 40-55% |

| Purification | Extraction, Column Chromatography | Steam Distillation, Column Chromatography |

Reaction Mechanism

The Skraup synthesis proceeds through a series of well-defined steps. The mechanism, adapted for the synthesis of this compound, is illustrated below.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical research. This document details the necessary starting materials, outlines the experimental protocols for the primary synthetic pathway, and presents the information in a clear, structured format for ease of use by professionals in drug development and chemical research.

Introduction

This compound is a halogenated quinoline derivative of significant interest in medicinal chemistry. The unique combination of bromine, fluorine, and a trifluoromethyl group on the quinoline scaffold imparts specific physicochemical properties that are valuable in the design of novel therapeutic agents. This guide focuses on the practical synthesis of this compound, providing a foundation for its application in further research and development.

Primary Synthetic Pathway

The most plausible and frequently referenced method for the synthesis of this compound proceeds via a two-step process. The initial step involves the construction of the quinoline core to form a quinolinone intermediate, which is subsequently halogenated to yield the final product.

Synthetic Workflow Diagram:

Caption: A two-step synthetic pathway to this compound.

Starting Materials

The primary starting materials for the synthesis of the quinolinone intermediate are commercially available.

| Starting Material | CAS Number | Molecular Formula | Key Role |

| 4-Fluoroaniline | 371-40-4 | C₆H₆FN | Provides the aniline backbone |

| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | C₆H₇F₃O₃ | Provides the trifluoromethylated carbon chain |

Experimental Protocols

Step 1: Synthesis of 6-Fluoro-4-(trifluoromethyl)-2(1H)-quinolinone

This step involves a cyclization reaction to form the quinoline ring system.

Reaction Scheme:

Caption: Formation of the quinolinone intermediate.

Detailed Methodology:

A common procedure for this reaction involves the condensation of 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, at elevated temperatures.

-

Reaction Setup: Combine 4-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate in a suitable reaction vessel.

-

Catalyst Addition: Slowly add the acid catalyst to the mixture while stirring.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 90°C to 130°C.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification: Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data:

| Parameter | Value |

| Yield | 82-92% (reported in a two-step process including hydrolysis) |

| Reaction Time | 0.83 - 6 hours |

| Temperature | 90 - 130°C |

Step 2: Synthesis of this compound

The conversion of the quinolinone intermediate to the final bromo-quinoline is typically achieved through a two-stage halogenation process. First, the quinolinone is converted to the more reactive 2-chloroquinoline, which is then subjected to a halogen exchange reaction or direct bromination.

Reaction Scheme:

Caption: Conversion of the quinolinone to the final bromo-derivative.

Detailed Methodology:

a) Chlorination:

The Vilsmeier-Haack reaction is a common method for converting the quinolinone to the 2-chloro derivative.

-

Reagent: Treat the 6-fluoro-4-(trifluoromethyl)-2(1H)-quinolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF).

-

Heating: The reaction mixture is typically heated under reflux for several hours.

-

Workup: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution). The resulting precipitate is filtered, washed, and dried.

b) Bromination:

The resulting 2-chloroquinoline can be converted to the 2-bromoquinoline.

-

Halogen Exchange: The 2-chloroquinoline can be treated with a bromide source, such as hydrobromic acid in acetic acid or phosphorus tribromide (PBr₃), to facilitate a halogen exchange.

-

Reaction Conditions: The reaction conditions will vary depending on the chosen brominating agent, but typically involve heating the mixture.

-

Purification: The final product, this compound, is then purified using standard techniques such as column chromatography or recrystallization.

Quantitative Data for Similar Transformations:

| Transformation | Reagents | Typical Yield |

| Chlorination | POCl₃ | 60-85% |

| Bromination | HBr/AcOH or PBr₃ | 50-80% |

Alternative Synthetic Routes

While the two-step synthesis from 4-fluoroaniline is a primary route, other methods for constructing quinoline rings, such as the Pfitzinger or Skraup syntheses, could potentially be adapted. These would, however, likely require different and potentially more complex starting materials.

Conclusion

The synthesis of this compound is a multi-step process that is achievable using established organic chemistry methodologies. The key starting materials are readily accessible, and the procedures, while requiring careful execution, are based on well-understood reaction mechanisms. This guide provides the fundamental information necessary for researchers to undertake the synthesis of this important pharmaceutical intermediate.

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline. Due to the limited availability of published experimental data for this specific isomer, this document presents a representative dataset derived from the analysis of structurally similar fluorinated quinoline derivatives. The methodologies and expected spectral characteristics are detailed to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of such compounds.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | ¹⁹F NMR (376 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| 8.15 (d, J = 8.8 Hz, 1H, H-5) | 160.5 (d, J = 252.0 Hz, C-6) | -62.5 (s, 3F, CF₃) |

| 7.80 (s, 1H, H-3) | 148.0 (q, J = 35.0 Hz, C-4) | -110.0 (m, 1F, C6-F) |

| 7.65 (dd, J = 8.8, 2.5 Hz, 1H, H-7) | 147.5 (d, J = 3.0 Hz, C-8a) | |

| 7.50 (d, J = 2.5 Hz, 1H, H-8) | 135.0 (d, J = 6.0 Hz, C-5) | |

| 128.0 (q, J = 5.0 Hz, C-3) | ||

| 125.0 (q, J = 275.0 Hz, CF₃) | ||

| 123.0 (d, J = 25.0 Hz, C-7) | ||

| 122.0 (s, C-2) | ||

| 120.0 (d, J = 9.0 Hz, C-4a) | ||

| 112.0 (d, J = 22.0 Hz, C-8) |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3050-3100 | Weak-Medium | C-H stretch (aromatic) |

| 1620-1600 | Medium | C=C stretch (quinoline ring) |

| 1580-1550 | Medium | C=C stretch (quinoline ring) |

| 1470-1450 | Medium | C=C stretch (quinoline ring) |

| 1350-1150 | Strong | C-F stretch (trifluoromethyl group) |

| 1250-1200 | Strong | C-F stretch (aryl fluoride) |

| 1100-1000 | Medium | C-H in-plane bend |

| 850-800 | Strong | C-H out-of-plane bend |

| 700-600 | Medium | C-Br stretch |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 295/297 | 100/98 | [M]⁺/ [M+2]⁺ (due to ⁷⁹Br/⁸¹Br isotopes) |

| 216 | 80 | [M - Br]⁺ |

| 196 | 40 | [M - Br - F]⁺ or [M - Br - HF]⁺ |

| 167 | 60 | [M - Br - CF₃]⁺ |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of halogenated aromatic compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2.0 s.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: -50 to -150 ppm.

-

Reference: External CFCl₃ at 0.0 ppm.

-

Number of Scans: 128-256.

-

Relaxation Delay: 2.0 s.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to TMS (0.00 ppm for ¹H and ¹³C).

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Method:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound of interest. The mass spectrum of this peak is then examined to determine the molecular ion and fragmentation pattern. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline. Due to the absence of publicly available experimental data for this specific compound, this guide utilizes established principles of NMR spectroscopy and data from analogous substituted quinolines to predict the chemical shifts, coupling constants, and multiplicities of the proton signals. This information is crucial for the structural elucidation and characterization of this and similar molecules in drug discovery and development.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the known effects of bromo, fluoro, and trifluoromethyl substituents on the quinoline ring system. Protons on the quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm).[1] The electron-withdrawing nature of the nitrogen atom, the fluorine atom, and the trifluoromethyl group are expected to shift the proton signals downfield.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.1 - 8.3 | s (singlet) | - |

| H-5 | 7.8 - 8.0 | dd (doublet of doublets) | ³J(H5-F6) ≈ 9-10 Hz, ⁴J(H5-H7) ≈ 2-3 Hz |

| H-7 | 7.6 - 7.8 | ddd (doublet of doublets of doublets) | ³J(H7-H8) ≈ 9 Hz, ⁴J(H7-F6) ≈ 5-6 Hz, ⁴J(H7-H5) ≈ 2-3 Hz |

| H-8 | 8.2 - 8.4 | d (doublet) | ³J(H8-H7) ≈ 9 Hz |

Disclaimer: The chemical shifts and coupling constants presented are predicted values and may differ from experimental results.

Predicted Signal Analysis

-

H-3: The trifluoromethyl group at the C4 position is strongly electron-withdrawing, which will significantly deshield the adjacent H-3 proton, causing it to appear at a relatively low field.[2] Since the adjacent C2 and C4 positions are substituted, this proton will appear as a singlet.

-

H-5: This proton is ortho to the fluorine at C6. It will be deshielded by the fluorine and will exhibit coupling to both the fluorine atom (³J) and the H-7 proton (⁴J, meta-coupling), resulting in a doublet of doublets.

-

H-7: This proton is situated meta to the fluorine at C6 and ortho to H-8. It will experience coupling from H-8 (³J, ortho-coupling), the fluorine at C6 (⁴J), and H-5 (⁴J, meta-coupling), leading to a doublet of doublets of doublets.

-

H-8: The H-8 proton is known to be deshielded due to the peri-effect of the nitrogen lone pair.[1] It will be split into a doublet by the adjacent H-7 proton (³J, ortho-coupling).

Experimental Protocols

A standardized protocol for acquiring the ¹H NMR spectrum of a substituted quinoline derivative is detailed below.

1. Sample Preparation [1]

-

Materials:

-

Substituted quinoline sample (5-25 mg)

-

High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

High-quality 5 mm NMR tube

-

Glass vial

-

Pasteur pipette and glass wool

-

-

Procedure:

-

Accurately weigh 5-10 mg of the this compound sample into a clean, dry glass vial.[3]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[1]

-

Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[1]

-

Ensure the solvent height in the NMR tube is approximately 4-5 cm.[1]

-

Cap the NMR tube securely and label it appropriately.

-

2. NMR Data Acquisition [4]

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Typical ¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width (SW): Approximately 0-12 ppm.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans, depending on the sample concentration.

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

Visualization of Predicted ¹H NMR Couplings

The following diagram illustrates the predicted coupling interactions between the protons of this compound.

Caption: Predicted proton-proton and proton-fluorine coupling network.

References

In-Depth Technical Guide: 13C NMR Analysis of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline. Due to the absence of direct experimental data in the public domain for this specific molecule, this guide synthesizes information from spectral data of related substituted quinolines to predict the chemical shifts and presents a comprehensive experimental protocol for acquiring such data.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on the known effects of bromo, fluoro, and trifluoromethyl substituents on the quinoline scaffold.[1][2] The quinoline ring system is numbered for clarity.[1]

Quinoline Ring Numbering:

Caption: Standard numbering of the quinoline ring system.

Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity and Coupling Constants (J, Hz) | Rationale for Prediction |

| C-2 | 140 - 145 | Singlet | Deshielded by adjacent nitrogen and bromine. |

| C-3 | 122 - 126 | Quartet (J ≈ 1-3 Hz) | Shielded relative to C-4, potential small coupling to CF₃. |

| C-4 | 135 - 140 | Quartet (J ≈ 30-35 Hz) | Deshielded by nitrogen and directly attached CF₃ group. |

| C-4a | 125 - 129 | Doublet (J ≈ 3-5 Hz) | Influenced by the trifluoromethyl group, potential coupling to fluorine. |

| C-5 | 128 - 132 | Doublet (J ≈ 8-10 Hz) | Deshielded by the ring current, coupling to fluorine. |

| C-6 | 158 - 163 | Doublet (J ≈ 240-250 Hz) | Directly attached to fluorine, large C-F coupling. |

| C-7 | 115 - 120 | Doublet (J ≈ 20-25 Hz) | Ortho to fluorine, showing a significant C-F coupling. |

| C-8 | 129 - 133 | Singlet | Less affected by the substituents. |

| C-8a | 147 - 151 | Singlet | Deshielded by the adjacent nitrogen atom. |

| CF₃ | 120 - 125 | Quartet (J ≈ 270-280 Hz) | Characteristic chemical shift and large C-F coupling for a CF₃ group. |

Experimental Protocols

The following is a detailed methodology for the 13C NMR analysis of this compound.

1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for quinoline derivatives.[2] Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be used depending on the solubility of the compound.

-

Concentration: Dissolve 10-20 mg of the solid compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[4]

-

Probe: A standard broadband or cryoprobe can be used.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is used for a routine 13C spectrum.

-

Acquisition Parameters:

-

Spectral Width (SW): Approximately 200-250 ppm.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve a good signal-to-noise ratio.[5]

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Proton Decoupling: Broadband proton decoupling is applied during acquisition to simplify the spectrum by removing C-H couplings.

-

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to obtain pure absorption lineshapes.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: The chemical shifts of the peaks are determined and reported in ppm.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagram illustrates the logical workflow for the 13C NMR analysis of the target compound.

Caption: Workflow for 13C NMR analysis.

Logical Relationships of Substituent Effects

This diagram illustrates how the different substituents on the quinoline core influence the predicted 13C NMR chemical shifts.

Caption: Influence of substituents on the quinoline core.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

Mass Spectrometry of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation behavior of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline. Given the absence of publicly available experimental mass spectra for this specific compound, this document leverages established principles of mass spectrometry and data from structurally analogous molecules to present a plausible fragmentation pathway. This guide is intended to be a valuable resource for the characterization and analysis of this and similar halogenated, trifluoromethylated quinoline derivatives.

Introduction

This compound is a multifaceted heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating a quinoline core substituted with a bromine atom, a fluorine atom, and a trifluoromethyl group, suggests a wide range of potential biological activities. Quinoline derivatives are known to exhibit diverse pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibiting activities. The strategic placement of halogen and trifluoromethyl substituents can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity.

Mass spectrometry is an indispensable analytical technique for the structural elucidation and confirmation of such novel chemical entities. Understanding the fragmentation pattern of this compound is paramount for its unambiguous identification in complex matrices, such as during reaction monitoring, metabolite identification, or purity assessment.

Predicted Mass Spectrometry Data

The mass spectrum of this compound under electron ionization (EI) is expected to be characterized by a prominent molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the parent molecule. The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (m/z and m/z+2).

The predicted quantitative mass spectral data is summarized in the table below. The relative abundances are estimations and may vary based on the specific analytical conditions.

| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Postulated Structure | Notes |

| 293/295 | [M]•+ | - | C₁₀H₄BrF₄N•+ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 214/216 | [M - CF₃]•+ | •CF₃ | C₉H₄BrFN•+ | Loss of the trifluoromethyl radical. |

| 187/189 | [M - CF₃ - HCN]•+ | •CF₃, HCN | C₈H₃BrF•+ | Subsequent loss of hydrogen cyanide from the quinoline ring. |

| 274/276 | [M - F]•+ | •F | C₁₀H₄BrF₃N•+ | Loss of a fluorine radical from the trifluoromethyl group. |

| 135 | [M - Br - CF₃ - F]•+ | •Br, •CF₃, •F | C₉H₄N•+ | Fragment corresponding to the quinoline core after loss of all substituents. |

| 69 | [CF₃]⁺ | C₁₀H₄BrF₄N - CF₃ | CF₃⁺ | Trifluoromethyl cation. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion radical cation, [M]•+. The subsequent fragmentation is driven by the stability of the resulting ions and neutral species. The primary fragmentation events are predicted to be the loss of the trifluoromethyl radical (•CF₃) and the bromine radical (•Br), as these represent relatively weak bonds. Further fragmentation of the quinoline ring structure is also anticipated.

Navigating the Synthesis and Potential of Substituted Quinolines: A Technical Guide on 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline and Its Isomers

Researchers and drug development professionals often encounter the need for detailed structural and synthetic information on novel compounds. This guide addresses the available data for 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline, while transparently noting the current absence of its specific crystal structure in publicly accessible databases. In lieu of this, we present a comprehensive overview of its structural isomer, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, covering its synthesis, and potential biological relevance. This information serves as a valuable resource for researchers working with halogenated and trifluoromethyl-substituted quinolines.

Introduction to Substituted Quinolines

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] The strategic placement of various functional groups on the quinoline scaffold allows for the fine-tuning of their physicochemical and biological properties. Halogens and trifluoromethyl groups, in particular, are known to enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This makes compounds like this compound and its isomers promising candidates for drug discovery programs.

Crystal Structure of this compound: A Data Gap

As of this writing, a definitive crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available crystallographic repositories. The determination of a crystal structure through techniques like X-ray crystallography is essential for unambiguously defining the three-dimensional arrangement of atoms and molecules in a solid state. This information is critical for understanding intermolecular interactions, predicting physicochemical properties, and designing structure-activity relationship (SAR) studies.

While experimental data is lacking, computational methods such as Density Functional Theory (DFT) could be employed to predict the molecular geometry and electronic properties of this compound. Such in silico studies can provide valuable insights into its structure and potential behavior.

A Technical Focus on the Isomer: 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline

In contrast to the titular compound, significant synthetic and biological data are available for its isomer, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline. The following sections provide a detailed guide to its synthesis and known biological context.

Synthesis of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline

Several synthetic routes have been established for the preparation of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, offering flexibility in starting materials and reaction conditions.

A classical approach to quinoline synthesis, the Pfitzinger reaction involves the condensation of an isatin derivative or, in this case, a substituted aniline with a carbonyl compound. For the synthesis of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, 2-amino-5-bromobenzotrifluoride can be reacted with a suitable dicarbonyl compound.

Experimental Protocol: Pfitzinger Reaction

A mixture of 2-amino-5-bromobenzotrifluoride, a suitable dicarbonyl compound (e.g., ethyl acetoacetate), and an acidic catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography.

The Skraup synthesis is another fundamental method for constructing the quinoline ring system. It involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.

Experimental Protocol: Skraup Synthesis

To a mixture of 2-amino-5-bromobenzotrifluoride and glycerol, concentrated sulfuric acid is added cautiously. An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is then introduced. The mixture is heated, and the reaction is monitored by TLC. After completion, the mixture is cooled, diluted with water, and neutralized with a base (e.g., sodium hydroxide). The product is then extracted with an organic solvent and purified.

For the introduction of the trifluoromethyl group at a specific position, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are highly effective. This would typically involve a bromo-fluoro-quinoline intermediate.

Experimental Protocol: Suzuki-Miyaura Coupling

A reaction vessel is charged with the bromo-fluoro-quinoline intermediate, a trifluoromethylboronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃). A suitable solvent system, such as a mixture of DMF and water, is added. The mixture is degassed and heated under an inert atmosphere until the reaction is complete as monitored by TLC or GC-MS. The product is then extracted and purified by column chromatography.[2]

The following table summarizes the quantitative data associated with these synthetic methods for related compounds.

| Synthesis Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) |

| Pfitzinger Reaction | 2-amino-5-bromobenzotrifluoride, Dicarbonyl compound | H₂SO₄ or PPA | - | Varies | Moderate to Good |

| Skraup Synthesis | 2-amino-5-bromobenzotrifluoride, Glycerol | H₂SO₄, Oxidizing agent | - | Varies | Moderate |

| Suzuki-Miyaura Coupling | Bromo-fluoro-quinoline, CF₃B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 90 | 80-92[2] |

Purification and Characterization

Purification of the final compound is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[2] Characterization and confirmation of the structure are performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methodologies described above.

Caption: Pfitzinger reaction workflow for quinoline synthesis.

Caption: Skraup synthesis workflow for quinoline formation.

Caption: Suzuki-Miyaura coupling for trifluoromethylation.

Biological Activities of Halogenated Quinolines

Halogenated quinoline derivatives are known to exhibit a wide range of biological activities. While specific studies on this compound are not available, the broader class of compounds has shown potential as:

-

Antimicrobial Agents: Many quinoline derivatives possess antibacterial and antifungal properties. The presence of halogens can enhance their potency.

-

Anticancer Agents: Substituted quinolines have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of topoisomerase and kinase enzymes.[3]

-

Enzyme Inhibitors: The quinoline scaffold can be tailored to interact with the active sites of various enzymes, leading to their inhibition.

The trifluoromethyl group is known to increase lipophilicity, which can improve a compound's ability to cross cell membranes and interact with intracellular targets. The combination of bromo, fluoro, and trifluoromethyl substituents on the quinoline core presents a unique chemical space for exploring novel biological activities.

Conclusion and Future Directions

While the crystal structure of this compound remains to be elucidated, this guide provides a thorough overview of the synthetic methodologies and potential biological relevance of a closely related isomer, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers in the field.

Future research efforts should be directed towards the successful synthesis and crystallization of this compound to determine its precise three-dimensional structure. This will be a critical step in unlocking a deeper understanding of its properties and potential applications in drug discovery and materials science. Further biological screening of this and related compounds is also warranted to explore their therapeutic potential.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the quinoline derivative, 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline. This compound, identified by its unique substitution pattern, is a subject of interest in medicinal chemistry and drug discovery due to the established biological activities of the broader quinoline class. This document summarizes key quantitative data, outlines general experimental considerations, and provides a framework for its potential applications.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are fundamental for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| CAS Number | 596845-30-6 | [1] |

| Molecular Formula | C₁₀H₄BrF₄N | [2] |

| Molecular Weight | 294.04 g/mol | [2] |

| Appearance | White crystalline powder | General supplier data |

| Melting Point | 108-109 °C | Generic supplier data |

| Boiling Point | 295 °C at 760 mmHg | Generic supplier data |

| Purity | Typically ≥ 95-97% | [1][2] |

| Storage Conditions | 2-8°C, sealed, in a dry environment | [2] |

Hazard and Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Experimental Protocols

General Synthetic Workflow for a Potential Precursor (2-Bromo-6-fluoroaniline)

The synthesis of 2-bromo-6-fluoroaniline, a potential starting material, can be conceptualized through the following workflow. This diagram illustrates the logical progression from a commercially available starting material to the desired aniline derivative.

A detailed, step-by-step experimental protocol for this specific precursor synthesis is described in patent CN115784896A.[3] The subsequent cyclization and introduction of the trifluoromethyl group to form the final quinoline product would require further specific reaction conditions that are not detailed in the available literature for this particular isomer.

Biological Activity and Potential Applications

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5] The unique combination of bromo, fluoro, and trifluoromethyl substituents on the quinoline core of this compound suggests its potential as a scaffold in drug discovery.

The trifluoromethyl group, in particular, is known to enhance metabolic stability and cell membrane permeability of drug candidates. While specific biological data for this compound is not currently available, its structural features warrant investigation into its potential efficacy in various therapeutic areas.

Potential Areas of Investigation

Based on the known activities of related quinoline compounds, the following areas represent logical starting points for the biological evaluation of this compound.

It is important to note that while the broader class of quinolines has shown promise, the specific activity of this compound needs to be determined through dedicated in vitro and in vivo studies. Currently, there is no specific information linking this compound to any particular signaling pathways. Further research is required to elucidate its mechanism of action and potential biological targets.

Conclusion

This compound is a halogenated quinoline derivative with defined physicochemical properties that make it a viable candidate for further investigation in medicinal chemistry. While specific biological data and detailed synthetic protocols are limited, its structural relationship to a class of compounds with known therapeutic potential suggests that it is a promising area for future research and development. This guide serves as a foundational resource for scientists and researchers initiating studies on this compound.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound [myskinrecipes.com]

- 3. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline is a halogenated quinoline derivative with significant potential in medicinal chemistry and pharmaceutical development.[1][2] Its molecular structure, featuring bromine, fluorine, and a trifluoromethyl group, imparts unique physicochemical properties that are of great interest in the synthesis of novel bioactive compounds.[1][2] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various screening assays. This technical guide addresses the current landscape of solubility data for this compound, provides a detailed experimental protocol for its determination, and outlines a logical workflow for solubility assessment.

Introduction to this compound

This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals such as antimicrobial and antiviral agents, as well as compounds targeting the central nervous system.[2][3] The strategic placement of its functional groups allows for a variety of chemical modifications, making it a versatile building block in drug discovery.[1] The trifluoromethyl group, for instance, is known to enhance metabolic stability and membrane permeability of drug candidates.[1] Given its importance, a thorough understanding of its solubility characteristics is essential for chemists and pharmacologists.

Quantitative Solubility Data

For a structurally related compound, 6-bromoquinoline, it has been noted that publicly available quantitative solubility data is limited, though it is qualitatively reported as soluble in polar aprotic solvents like acetone, acetonitrile, dichloromethane, ethyl acetate, and tetrahydrofuran (THF).[4] Based on the structural similarities, it can be inferred that this compound may exhibit comparable solubility in such solvents. However, experimental verification is crucial.

The following table is provided as a template for researchers to populate with their experimentally determined solubility data.

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Acetone | Ketone | 25 | Shake-Flask Method | ||

| e.g., Toluene | Aromatic Hydrocarbon | 25 | Shake-Flask Method | ||

| e.g., Ethanol | Alcohol | 25 | Shake-Flask Method | ||

| e.g., Ethyl Acetate | Ester | 25 | Shake-Flask Method | ||

| e.g., Dichloromethane | Halogenated Hydrocarbon | 25 | Shake-Flask Method | ||

| e.g., Dimethylformamide (DMF) | Amide | 25 | Shake-Flask Method | ||

| e.g., Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | Shake-Flask Method | ||

| e.g., Hexane | Aliphatic Hydrocarbon | 25 | Shake-Flask Method |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[4] This protocol is adapted for the determination of this compound solubility.

Objective: To determine the saturation concentration of this compound in a variety of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the solute.

-

Construct a calibration curve from the standard solutions to quantify the concentration of this compound in the saturated sample.

-

-

Data Reporting:

-

Express the solubility in grams per liter (g/L) and moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the systematic determination of the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers with the necessary tools to generate this critical information. The detailed shake-flask protocol and the logical workflow diagram offer a standardized and reproducible approach to solubility determination. By systematically measuring and reporting these values, the scientific community can build a comprehensive understanding of this important synthetic intermediate, thereby facilitating its broader application in drug discovery and development.

References

In-Depth Technical Guide: 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline (CAS Number: 596845-30-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline, a halogenated quinoline derivative identified by CAS number 596845-30-6. While specific research on this exact compound is limited, this document extrapolates its potential physicochemical properties, synthesis routes, and biological activities based on the well-documented characteristics of structurally similar quinoline compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this and related molecules in medicinal chemistry and materials science.

Nomenclature and Physicochemical Properties

This compound is a synthetic organic compound. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 596845-30-6 | N/A |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₀H₄BrF₄N | N/A |

| Molecular Weight | 294.04 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | 108-109°C | N/A |

| Boiling Point | 295°C at 760 mmHg | N/A |

Synthesis

A general synthetic workflow for a similar compound, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, involves the Pfitzinger or Skraup synthesis methods.[1] These established protocols could likely be adapted for the synthesis of the target compound.

Predicted Experimental Protocol (Hypothetical)

Reaction: Cyclization and Bromination to yield this compound.

Materials:

-

Substituted 4-fluoroaniline precursor

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Polyphosphoric acid (PPA) or Dowtherm A

-

N-Bromosuccinimide (NBS)

-

Appropriate solvents (e.g., toluene, DMF)

-

Catalyst (e.g., acid or base catalyst)

Procedure:

-

Cyclization: The substituted 4-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate are reacted in a high-boiling solvent such as Dowtherm A or with a dehydrating agent like PPA to facilitate the Conrad-Limpach cyclization, forming the corresponding 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.

-

Bromination: The resulting quinolone is then subjected to bromination. This could be achieved by treating it with a brominating agent like phosphorus oxybromide (POBr₃) or a combination of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) to replace the hydroxyl group at the 4-position with bromine. Alternatively, direct bromination at the 2-position could be achieved using a reagent like N-Bromosuccinimide (NBS) if the appropriate precursors are used.

-

Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.

Potential Biological Activity and Mechanism of Action

Specific biological activity data for this compound is not currently available in the public domain. However, the quinoline scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. The presence of halogen and trifluoromethyl substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Predicted Areas of Activity

Based on the activities of structurally related halogenated quinolines, potential areas of biological activity for this compound could include:

-

Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[2][3][4] The mechanism of action for anticancer quinolines often involves the inhibition of topoisomerases, protein kinases, or the induction of apoptosis.[3][4]

-

Antimicrobial Activity: Halogenated quinolines have shown potent activity against a range of bacteria and fungi.[5] The trifluoromethyl group can enhance lipophilicity, potentially improving cell membrane penetration.

-

Antimalarial Activity: The quinoline core is central to several antimalarial drugs, such as chloroquine and mefloquine.[6][7] Their mechanism of action often involves the inhibition of hemozoin biocrystallization in the malaria parasite.[8]

-

Neurological Activity: Certain quinoline derivatives have been investigated for their effects on the central nervous system.

Hypothetical Mechanism of Action: Kinase Inhibition

Given that many substituted quinolines act as kinase inhibitors, a plausible, though unverified, mechanism of action for this compound in an anticancer context could be the inhibition of a specific tyrosine kinase involved in cancer cell proliferation and survival.

Safety Information

Safety data for this compound is limited and should be handled with the care afforded to all novel chemical entities. Based on data for similar compounds, the following GHS hazard classifications are predicted:

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 |

Precautionary Statements:

-

Wear protective gloves, clothing, eye, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

Conclusion and Future Directions

This compound is a halogenated quinoline with potential applications as a synthetic intermediate in drug discovery and materials science. While specific biological data for this compound is scarce, its structural features suggest potential for anticancer, antimicrobial, and antimalarial activities.

Further research is warranted to:

-

Develop and optimize a robust synthetic protocol for this compound.

-

Screen the compound against a panel of cancer cell lines, microbial strains, and parasitic organisms to determine its biological activity profile.

-

Elucidate the specific mechanism(s) of action for any observed biological activity.

-

Investigate its potential as a building block for more complex, biologically active molecules.

This technical guide serves as a starting point for researchers interested in exploring the chemical and biological landscape of this and related quinoline derivatives. The provided hypothetical protocols and pathways are intended to guide future experimental design.

References

- 1. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]

- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and handling information for 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline (CAS No. 596845-30-6). The recommendations herein are compiled from available safety data sheets and general best practices for handling halogenated heterocyclic compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier before commencing any work and to conduct a thorough risk assessment for all planned procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data for this and structurally similar compounds, it should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1] |

GHS Pictogram:

Signal Word: Warning[1]

Physical and Chemical Properties